1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide
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Overview
Description
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is a synthetic organic compound It features a pyridinium core with substituents that include a dimethoxyphenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-pyridinecarboxaldehyde under controlled conditions.
Quaternization: The final step involves the quaternization of the pyridine ring with a brominating agent to yield the desired pyridinium bromide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets would need to be elucidated through detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium chloride
- 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium iodide
Uniqueness
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is unique due to its specific substituents and the presence of the bromide ion, which can influence its reactivity and interactions compared to its chloride or iodide counterparts.
Properties
CAS No. |
853349-31-2 |
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Molecular Formula |
C20H19BrN2O3 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4-pyridin-4-ylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C20H19N2O3.BrH/c1-24-19-4-3-17(13-20(19)25-2)18(23)14-22-11-7-16(8-12-22)15-5-9-21-10-6-15;/h3-13H,14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NAVQXCBQKKOGBE-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=NC=C3)OC.[Br-] |
Origin of Product |
United States |
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